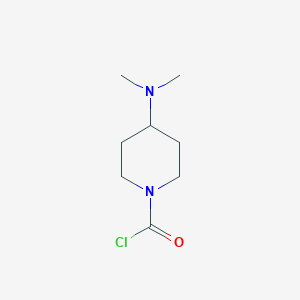

4-(Dimethylamino)piperidine-1-carbonyl chloride

Description

4-(Dimethylamino)piperidine-1-carbonyl chloride is a reactive acyl chloride derivative of piperidine, featuring a dimethylamino (-N(CH₃)₂) substituent at the 4-position of the piperidine ring. This compound is primarily utilized in organic synthesis as an intermediate for introducing the piperidine-carbonyl moiety into target molecules, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves the reaction of 4-(dimethylamino)piperidine with phosgene or thionyl chloride to activate the carboxylic acid precursor into the corresponding acyl chloride . The dimethylamino group enhances electron density at the carbonyl center, increasing reactivity toward nucleophiles such as amines or alcohols, which is critical for forming amides or carbamates .

Propriétés

IUPAC Name |

4-(dimethylamino)piperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-10(2)7-3-5-11(6-4-7)8(9)12/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQWFDSVQUMIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617267 | |

| Record name | 4-(Dimethylamino)piperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202741-87-5 | |

| Record name | 4-(Dimethylamino)piperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)piperidine-1-carbonyl chloride typically involves the reaction of 4-(dimethylamino)piperidine with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are crucial to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with specialized equipment to handle larger volumes and ensure safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Analyse Des Réactions Chimiques

Amide Formation

This compound reacts readily with amines to form substituted amides, a reaction critical for drug development.

Mechanistic Insights :

-

The reaction initiates with nucleophilic attack by the amine on the carbonyl carbon, followed by deprotonation (often using bases like triethylamine) and chloride elimination.

-

In peptide coupling, carbodiimide reagents (e.g., EDC) activate the carbonyl chloride for efficient amide bond formation .

Esterification

The carbonyl chloride reacts with alcohols to form esters, useful for prodrug synthesis.

| Alcohol | Conditions | Application | Source |

|---|---|---|---|

| Methanol | DCM, 0–5°C, inert atmosphere | Lab-scale ester intermediates | |

| Hexane (as antisolvent) | Recrystallization from ethanol | Isolation of irinotecan analogs |

Key Observation :

-

Sterically hindered alcohols require elevated temperatures (40–50°C) for complete conversion.

Nucleophilic Substitution

The chloride group participates in SN2 reactions with nucleophiles like thiols or alkoxides.

| Nucleophile | Conditions | Product Type | Source |

|---|---|---|---|

| Sodium methoxide | THF, −20°C | Methyl ether derivatives | |

| Potassium thioacetate | DMF, rt | Thioester precursors |

Limitation :

-

Competing hydrolysis occurs in protic solvents, necessitating anhydrous conditions.

Hydrolysis

Controlled hydrolysis yields carboxylic acids, though this reaction is typically minimized in synthesis.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H2O/THF (1:1), rt | 4-(Dimethylamino)piperidine-1-carboxylic acid | 63% |

Catalysis :

-

Acidic or basic conditions accelerate hydrolysis, but neutral pH favors amide/ester formation.

Complexation with Metals

The dimethylamino group facilitates coordination with transition metals, enabling catalytic applications.

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | Toluene, XPhos ligand, reflux | Cross-coupling catalysis |

Note :

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

4-(Dimethylamino)piperidine-1-carbonyl chloride is widely utilized as a reagent in organic synthesis due to its electrophilic nature. It serves as a building block for various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups enhance reactivity compared to other piperidine derivatives.

Pharmaceutical Industry

In medicinal chemistry, this compound has been instrumental in developing new therapeutic agents. Its applications include:

- Synthesis of Natural Alkaloids : Used as an intermediate in the biosynthesis of various piperidine-based natural alkaloids, showcasing concise two-step approaches to synthesize bioactive compounds.

- Drug Development : Investigated for potential roles as enzyme inhibitors and receptor ligands, contributing to advancements in treatments for neurological disorders such as Alzheimer's disease .

Recent studies have highlighted the biological activities associated with this compound:

-

Antimicrobial Activity : Demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

Compound Target Organism MIC (mg/mL) This compound S. aureus 0.0039 - 0.025 Other piperidine derivatives E. coli 0.025 - 0.1 - Neuropharmacological Effects : Exhibits potential as a muscarinic receptor antagonist, influencing cognitive functions and showing promise for treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various analogs of this compound revealed promising antimicrobial efficacy against pathogenic bacteria. The results indicated enhanced potency and selectivity, positioning it as a candidate for further development in antimicrobial therapies.

Case Study 2: Neuroprotective Properties

Another significant investigation assessed the neuroprotective effects of piperidine derivatives in neurodegeneration models. Findings suggested that structural modifications could enhance neuroprotective effects while minimizing toxicity, indicating potential therapeutic applications in neurodegenerative diseases .

Mécanisme D'action

The mechanism by which 4-(Dimethylamino)piperidine-1-carbonyl chloride exerts its effects depends on the specific application. In general, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 4-(dimethylamino)piperidine-1-carbonyl chloride can be contextualized by comparing it to analogous piperidine-based acyl chlorides. Below is a detailed analysis:

Table 1: Key Properties of this compound and Analogues

Key Comparisons

Substituent Effects on Reactivity The dimethylamino group in this compound acts as a strong electron donor, increasing the electrophilicity of the carbonyl carbon compared to the unsubstituted piperidine analogue. This makes it more reactive in nucleophilic acyl substitution reactions, such as amide bond formation . In contrast, the trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)piperidine-1-carbonyl chloride () withdraws electron density via its inductive effect, slightly reducing carbonyl reactivity but improving hydrolytic stability. This property is advantageous in environments requiring prolonged shelf-life or resistance to moisture .

Physicochemical Properties The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions. Conversely, the trifluoromethyl analogue exhibits higher lipophilicity, making it suitable for agrochemical formulations . The 4-methylpiperazinyl substituent () introduces additional nitrogen centers, improving water solubility and enabling applications in drug-delivery systems or ionic liquid synthesis .

Biological and Industrial Applications this compound is widely used to synthesize bioactive molecules, such as berberine conjugates (), where its electron-rich carbonyl group accelerates coupling reactions . The trifluoromethyl variant is favored in fluorinated drug candidates (e.g., antivirals) due to its metabolic stability and ability to modulate pharmacokinetics . Piperidine-1-carbonyl chloride (unsubstituted) serves as a simpler, cost-effective alternative for non-specialized reactions but lacks the tailored properties of substituted derivatives .

Proper handling under inert atmospheres is recommended .

Research Findings and Case Studies

- Medicinal Chemistry : In -(4-methylpiperazinyl)piperidine-1-carbonyl chloride was used to synthesize a berberine conjugate targeting bacterial efflux pumps, demonstrating the role of substituents in modulating biological activity .

- Crystallography : Piperidine-carbonyl derivatives, including those with amide linkages, have been structurally validated via techniques like SHELXL () and ORTEP-3 (), underscoring their conformational stability .

Activité Biologique

4-(Dimethylamino)piperidine-1-carbonyl chloride, also known by its CAS number 202741-87-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a dimethylamino group and a carbonyl chloride moiety, which plays a crucial role in its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research has shown that various piperidine derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from piperidine have been tested against both Gram-positive and Gram-negative bacteria, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 - 0.025 |

| Other piperidine derivatives | E. coli | 0.025 - 0.1 |

| Halogenated piperidines | C. albicans | 3.125 - 100 |

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. Studies indicate that piperidine derivatives can act on neurotransmitter systems, potentially influencing cognitive functions and exhibiting antipsychotic properties. For example, modifications in the piperidine structure have been linked to improved binding affinities for muscarinic receptors, which are critical in treating neurological disorders such as Alzheimer's disease .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has shown potential as a muscarinic receptor antagonist, which may contribute to its neuropharmacological effects.

- Enzyme Inhibition : Some studies suggest that piperidine derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis, leading to their antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various piperidine derivatives, researchers synthesized several analogs of this compound. These compounds were tested against a panel of bacterial strains, revealing promising results in terms of potency and selectivity against pathogenic bacteria .

Case Study 2: Neuroprotective Properties

Another significant study focused on the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The findings indicated that certain structural modifications could enhance the neuroprotective effects while reducing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.